(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
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Description
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
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Biological Activity
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyclohexyl-4-thiazolidinone derivatives with benzenesulfonyl chlorides. The general procedure includes:
- Preparation of Thiazolidinone Derivative : The thiazolidinone is synthesized using a cyclization reaction involving appropriate thioketones and amines.
- Formation of Ylidene : The ylidene is formed by treating the thiazolidinone with an aldehyde or ketone under acidic or basic conditions.
- Sulfonamide Formation : The final product is obtained by reacting the ylidene with benzenesulfonyl chloride in the presence of a base.
Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vivo studies indicated that derivatives showed up to 94.69% inhibition of carrageenan-induced rat paw edema at various time points, suggesting potent anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of related benzenesulfonamide derivatives has been extensively evaluated. For example, compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains:
- Escherichia coli : MIC 6.72 mg/mL
- Staphylococcus aureus : MIC 6.63 mg/mL
- Pseudomonas aeruginosa : MIC 6.67 mg/mL
These findings indicate that the compound may possess broad-spectrum antimicrobial activity .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed, with some derivatives showing comparable activity to standard antioxidants like Vitamin C (IC50 values around 0.3287 mg/mL) . This suggests that these compounds could mitigate oxidative stress-related damage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:
- Substituent Effects : The presence of different substituents on the benzene ring significantly influences both anti-inflammatory and antimicrobial activities.
- Thiazolidinone Core : The thiazolidinone structure appears essential for maintaining biological activity, as modifications can lead to decreased efficacy.
- Ylidene Configuration : The E/Z configuration of the ylidene moiety plays a critical role in determining the compound's interaction with biological targets.
Case Studies
Several case studies have highlighted the biological activities of thiazolidinone derivatives:
- Study on Anti-inflammatory Properties :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCDZNPVIEJKL-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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